molecular formula C10H8BrNO2 B13303672 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13303672
M. Wt: 254.08 g/mol
InChI Key: SWRYUFCELUXZTN-UHFFFAOYSA-N
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Description

5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure. For this specific compound, the starting materials would include a brominated ketone and appropriate methyl-substituted phenylhydrazine. The reaction is usually carried out under reflux conditions with methanesulfonic acid in methanol, yielding the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing automated reactors to ensure consistent reaction conditions and high yields. The process may include additional purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydroindoles.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1H-indole-2,3-dione: Lacks the methyl substitutions, resulting in different chemical properties and reactivity.

    4,7-Dimethyl-2,3-dihydro-1H-indole-2,3-dione:

    5-Bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione: Contains only one methyl substitution, leading to variations in its chemical behavior and uses.

Uniqueness

The unique combination of bromine and methyl substitutions in 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione contributes to its distinct chemical properties, making it a valuable compound for various scientific and industrial applications. Its specific structure allows for targeted interactions with biological molecules, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-4,7-dimethyl-1H-indole-2,3-dione

InChI

InChI=1S/C10H8BrNO2/c1-4-3-6(11)5(2)7-8(4)12-10(14)9(7)13/h3H,1-2H3,(H,12,13,14)

InChI Key

SWRYUFCELUXZTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C2=O)C)Br

Origin of Product

United States

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